molecular formula C13H15NOS B2366421 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one CAS No. 439094-62-9

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one

Cat. No.: B2366421
CAS No.: 439094-62-9
M. Wt: 233.33
InChI Key: OBFUZHNNQTTYHS-UHFFFAOYSA-N
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Description

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one is a heterocyclic compound that features a thiazole ring fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of water as a solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one is unique due to its specific combination of a thiazole ring fused with an isoindole structure. This fusion imparts distinct chemical and biological properties that are not observed in simpler thiazole or isoindole compounds.

Properties

IUPAC Name

2,2,9b-trimethyl-3H-[1,3]thiazolo[2,3-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-12(2)8-14-11(15)9-6-4-5-7-10(9)13(14,3)16-12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUZHNNQTTYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=O)C3=CC=CC=C3C2(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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